Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJZCTOWRDLENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352748 | |
| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-26-0 | |
| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction proceeds via enamine formation between methyl cyanoacetate and the ketone (e.g., 2,5-dimethylacetophenone), followed by sulfur-mediated cyclization. The 2,5-dimethylphenyl group is introduced via the ketone component, ensuring regioselective incorporation at the thiophene’s 4-position.
Key Steps:
-
Enamine Formation : The ketone reacts with methyl cyanoacetate in the presence of a base (e.g., morpholine) to form a β-aminonitrile intermediate.
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Cyclization : Elemental sulfur facilitates ring closure, forming the thiophene core.
-
Aromatization : Oxidation or thermal elimination yields the fully conjugated thiophene.
Optimization Parameters
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Solvent : Polar aprotic solvents like DMF enhance solubility and reaction rate.
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Temperature : Reflux conditions (80–100°C) are typical for complete cyclization.
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Catalyst : Morpholine or piperidine accelerates enamine formation.
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| 2,5-Dimethylacetophenone | 10 mmol | Ketone substrate |
| Methyl cyanoacetate | 12 mmol | Cyanoester source |
| Sulfur | 15 mmol | Cyclization agent |
| Morpholine | 2 mL | Base catalyst |
| DMF | 30 mL | Solvent |
The mixture is refluxed for 8–12 hours, followed by aqueous workup and recrystallization from ethanol.
Michael Addition-Cyclization Strategy
This two-step approach leverages α-bromochalcones and cyanothioacetamide to construct the thiophene ring, as demonstrated in related dihydrothiophene syntheses.
Synthesis of α-Bromochalcone Intermediate
The 2,5-dimethylphenyl group is introduced via Friedel-Crafts acylation of 2,5-dimethylbenzene with α-bromoacetophenone derivatives.
Reaction Conditions:
Thiophene Formation
The α-bromochalcone undergoes Michael addition with cyanothioacetamide, followed by intramolecular cyclization.
Key Steps:
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Michael Adduct Formation : Cyanothioacetamide attacks the α,β-unsaturated ketone.
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Cyclization : Base-mediated (e.g., KOH) intramolecular nucleophilic substitution forms the dihydrothiophene intermediate.
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Aromatization : Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the thiophene.
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| α-Bromochalcone | 5 mmol | Michael acceptor |
| Cyanothioacetamide | 6 mmol | Nucleophile |
| KOH (10% aq) | 5 mL | Base catalyst |
| Ethanol | 20 mL | Solvent |
The reaction is stirred at 50°C for 4 hours, followed by DDQ (3 mmol) in toluene under reflux.
Hydroxylamine-Mediated Cyclization
Adapted from the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, this method employs hydroxylamine hydrochloride to form the amino group via oximation.
Reaction Pathway
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Oxime Formation : A tetrahydrothiophene-3-one intermediate reacts with hydroxylamine hydrochloride.
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Cyclodehydration : Acidic or thermal conditions promote ring closure.
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Esterification : Methylation of the carboxylic acid intermediate (if required).
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| Tetrahydrothiophene-3-one | 10 mmol | Cyclic ketone |
| NH₂OH·HCl | 12 mmol | Amine source |
| FeCl₃ | 0.1 equiv | Lewis acid catalyst |
| DMF | 30 mL | Solvent |
After 4 hours at 90°C, the mixture is treated with ammonium hydroxide to precipitate the product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gewald Reaction | 60–75 | ≥95 | One-pot simplicity | Limited to accessible ketones |
| Michael Addition | 70–85 | ≥90 | High regioselectivity | Multi-step synthesis |
| Hydroxylamine Route | 65–80 | ≥88 | Mild conditions | Requires preformed cyclic ketone |
| Cross-Coupling | 50–70 | ≥85 | Modular aryl introduction | Dependent on halogenated intermediates |
Mechanistic Insights and Stereoelectronic Considerations
Quantum chemical calculations (e.g., DFT at the r²SCAN-3c level) reveal that cyclization transitions states dictate regioselectivity. For example, the S,S-diastereomer of Michael adducts favors intramolecular Sₙ2 substitution, while R,S-diastereomers undergo nucleophilic addition-elimination .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that compounds similar to methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exhibit significant antitumor properties. For instance, studies have shown that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further development in anticancer therapies.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth. Laboratory tests have demonstrated that this compound exhibits activity against several strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
Materials Science
2.1 Organic Electronics
This compound has applications in the field of organic electronics, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films enhances its utility in these applications.
2.2 Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices can lead to the creation of conductive polymers with enhanced electrical properties. Research indicates that blending this compound with other materials can improve conductivity and thermal stability, making it valuable for various electronic applications.
Analytical Chemistry
3.1 Chromatography
In analytical chemistry, this compound is utilized as a standard reference material in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its well-defined chemical structure allows for accurate quantification and identification in complex mixtures.
3.2 Spectroscopic Studies
The compound's spectral characteristics make it suitable for use in spectroscopic analysis. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to study its structural properties and interactions with other molecules.
Several studies have highlighted the effectiveness of this compound in various applications:
- Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups.
- Antimicrobial Testing : Laboratory evaluations revealed that the compound exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria.
- Organic Electronics Research : Experiments showed improved efficiency in OLED devices when incorporating this thiophene derivative into active layers.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Phenyl) | Substituents (Thiophene) | Ester Group |
|---|---|---|---|---|---|---|
| Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | C₁₄H₁₅NO₂S | 261.35 | 350990-26-0 | 2,5-dimethyl | None | Methyl |
| Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | C₁₃H₁₂FNO₂S | 265.31 | 350992-29-9 | 4-fluoro | 5-methyl | Methyl |
| Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | C₁₄H₁₅NO₄S | 293.34 | 350997-14-7 | 3,4-dimethoxy | None | Methyl |
| Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | C₁₂H₁₇NO₂S | 239.34 | 350996-90-6 | 4-ethyl | None | Ethyl |
| Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | C₁₆H₁₉NO₂S | 299.40 | 350997-30-7 | 2,5-dimethyl | None | Isopropyl |
Key Observations:
The 3,4-dimethoxyphenyl derivative (MW 293.34) has higher polarity due to methoxy groups, likely improving aqueous solubility .
Thiophene Modifications: The 5-methylthiophene substituent in the fluorinated analog (C₁₃H₁₂FNO₂S) adds steric hindrance, which may reduce reactivity in coupling reactions compared to the target compound .
Ester Group Variations :
- Replacing the methyl ester with ethyl or isopropyl groups increases lipophilicity (e.g., isopropyl analog: MW 299.40), which could enhance membrane permeability but reduce solubility in polar solvents .
Biological Activity
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, with the CAS number 350990-26-0, is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₄H₁₅NO₂S
- Molecular Weight : 261.34 g/mol
- CAS Number : 350990-26-0
1. Antioxidant Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
2. Anti-inflammatory Effects
Several studies have reported the anti-inflammatory activity of thiophene derivatives. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes.
3. Antimicrobial Properties
Thiophene derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Study on Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. demonstrated that thiophene derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited an IC50 value indicating significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.
| Compound | IC50 (μM) | COX Selectivity Index |
|---|---|---|
| This compound | 0.62 | 8.85 |
| Celecoxib | 0.82 | Reference |
Antioxidant Activity Assessment
In another investigation focused on antioxidant properties, thiophene derivatives were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration.
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymes : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators.
- Scavenging Free Radicals : The electron-rich thiophene ring allows for effective interaction with free radicals.
- Modulation of Signaling Pathways : Potential interactions with various signaling pathways may enhance its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyanoacetylation of precursor amines followed by Knoevenagel condensation with substituted benzaldehydes. For example, a similar thiophene derivative was synthesized using 1-cyanoacetyl-3,5-dimethylpyrazole under reflux with catalytic piperidine and acetic acid, achieving yields of 72–94% after recrystallization . Key parameters include temperature control (80–100°C), solvent selection (toluene or dichloromethane), and reaction time (5–6 hours).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen/carbon environments (e.g., NH at δ 6.5–7.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 275.37 for CHNOS) .
- TLC/IR : Thin-layer chromatography (TLC) monitors reaction progress, while IR identifies functional groups (e.g., C=O stretch at 1700–1750 cm) .
Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX or OLEX2 software enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example, a related ethyl-substituted thiophene exhibited a planar thiophene ring with dihedral angles <5° between substituents, stabilized by N–H···O hydrogen bonds .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s biological activity, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., adenosine receptors or cyclooxygenase-2) based on substituent effects (e.g., 2,5-dimethylphenyl enhances hydrophobic interactions) .
- In Vitro Assays : Measure IC values via enzyme inhibition assays (e.g., COX-2) or cell viability tests (MTT assay) under varying concentrations (1–100 µM) .
Q. How do structural modifications (e.g., substituent variation) influence structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Electron-Withdrawing Groups : Trifluoromethyl at the phenyl ring increases lipophilicity and metabolic stability, enhancing receptor binding .
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce activity due to steric hindrance, as shown in comparative studies of thiophene derivatives .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with antimicrobial potency .
Q. How can contradictory data in spectroscopic or biological assays be systematically addressed?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray data to confirm structural assignments. For example, a mismatch in C NMR signals may indicate tautomerism or impurities .
- Dose-Response Reproducibility : Repeat biological assays under standardized conditions (pH 7.4, 37°C) with positive/negative controls to rule out false positives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B irritant) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (Specific Target Organ Toxicity, STOT-SE 3) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
